molecular formula C14H22N2OS2 B2785668 N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide CAS No. 1465370-14-2

N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide

Cat. No. B2785668
CAS RN: 1465370-14-2
M. Wt: 298.46
InChI Key: CBEZLWGJIFRKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide, also known as DCDAA, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the amino acid cysteine and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide involves its ability to inhibit the activity of cysteine dioxygenase. This enzyme is responsible for converting cysteine to cysteine sulfinic acid, which is then further metabolized to taurine and other compounds. By inhibiting this enzyme, N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide can disrupt the normal metabolism of cysteine and lead to changes in the levels of various metabolites.
Biochemical and Physiological Effects:
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cysteine metabolism, it has been shown to modulate the activity of other enzymes, such as gamma-glutamylcysteine synthetase and glutathione peroxidase. It has also been shown to have anti-inflammatory and antioxidant effects, which may be related to its effects on cysteine metabolism.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for most experiments. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects on cysteine metabolism may not be representative of the effects of other compounds that affect this pathway.

Future Directions

There are several future directions for the use of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide in scientific research. One area of interest is in the study of cysteine metabolism and its role in various diseases, such as cancer and neurodegenerative disorders. N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide may also have potential as a therapeutic agent for these and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide and to identify other compounds that may interact with this pathway.

Synthesis Methods

N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide can be synthesized using a variety of methods, but one common approach involves the reaction of cycloheptanone with a cyanide source to form 1-cyanocycloheptanone. This compound can then be reacted with 1,4-dithiane-2-thiol to form N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide. Other methods involve the use of different starting materials, such as 1-cyanocyclohexanone, and different reaction conditions, but the basic approach is similar.

Scientific Research Applications

N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cysteine metabolism and its role in various physiological processes. N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has been shown to inhibit the activity of cysteine dioxygenase, an enzyme involved in the metabolism of cysteine. This inhibition can lead to changes in the levels of various metabolites, such as taurine and glutathione, which can have downstream effects on cellular processes.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(1,4-dithian-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS2/c15-11-14(5-3-1-2-4-6-14)16-13(17)9-12-10-18-7-8-19-12/h12H,1-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZLWGJIFRKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CC2CSCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.